2-Hydroxyquinoline-4-carboxamide

Description

Structure

3D Structure

Properties

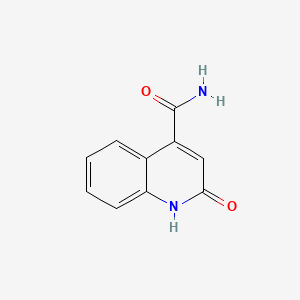

IUPAC Name |

2-oxo-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-10(14)7-5-9(13)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSMDMHOLCNPCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 2-Hydroxyquinoline-4-carboxamide as a Pharmacophore

This technical guide provides a comprehensive analysis of 2-Hydroxyquinoline-4-carboxamide , a heterocyclic scaffold emerging as a critical pharmacophore in oncology, particularly for Esophageal Squamous Cell Carcinoma (ESCC).

Executive Summary

2-Hydroxyquinoline-4-carboxamide (also chemically distinct as 2-oxo-1,2-dihydroquinoline-4-carboxamide ) represents a privileged scaffold in medicinal chemistry. While historically utilized as a dye intermediate, recent high-throughput phenotypic screens have identified this core as a potent modulator of autophagy and a specific inhibitor of proliferation in Esophageal Squamous Cell Carcinoma (ESCC) cell lines.

This guide details the structural tautomerism that defines its binding affinity, provides a validated 2-step synthetic protocol starting from Isatin, and analyzes its physicochemical properties for drug development.

Chemical Identity & Tautomerism

The biological activity of this molecule is governed by its ability to exist in a tautomeric equilibrium between the enol (hydroxy) and keto (oxo) forms.[1]

-

IUPAC Name: 2-Oxo-1,2-dihydroquinoline-4-carboxamide[2]

-

Parent Acid CAS: 84906-81-0 (2-Hydroxyquinoline-4-carboxylic acid)[3][4][5]

-

Molecular Formula: C₁₀H₈N₂O₂

-

Molecular Weight: 188.18 g/mol

Tautomeric Equilibrium (Lactam-Lactim)

In solution and solid-state, the equilibrium overwhelmingly favors the 2-oxo (lactam) tautomer. This is critical for molecular docking studies, as the amide nitrogen (N1) acts as a hydrogen bond donor, while the carbonyl oxygen (C2=O) acts as an acceptor.

Figure 1: The tautomeric shift favors the Lactam form, essential for target binding.

Synthetic Protocol

The most robust synthetic route utilizes the Pfitzinger Reaction modification, converting Isatin to the carboxylic acid intermediate, followed by amidation.

Step 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid

Principle: Base-catalyzed condensation of Isatin with Malonic acid.

-

Reagents: Isatin (1.0 eq), Malonic acid (1.2 eq), Sodium Acetate (catalytic), Acetic Acid (Solvent).

-

Procedure:

-

Dissolve Isatin and Malonic acid in glacial acetic acid.

-

Reflux at 110°C for 12–16 hours.

-

Cool reaction mixture to room temperature.

-

Pour into ice-water to precipitate the crude acid.

-

Purification: Recrystallize from Ethanol/DMF.

-

Yield: Typically 75–85%.

-

QC Check: Melting point >300°C (dec).

-

Step 2: Conversion to Carboxamide

Principle: Activation via Acid Chloride followed by Ammonolysis.

-

Activation: Suspend the carboxylic acid in dry Toluene or DCM. Add Thionyl Chloride (SOCl₂) (1.5 eq) and a drop of DMF. Reflux for 2 hours until gas evolution ceases (formation of acid chloride).

-

Amidation: Evaporate solvent to yield crude acid chloride. Re-dissolve in dry DCM and cool to 0°C.

-

Reaction: Bubble anhydrous Ammonia gas (or add NH₄OH solution dropwise) into the mixture.

-

Work-up: Filter the resulting precipitate.[6][7] Wash with water to remove ammonium salts. Recrystallize from Methanol.

Figure 2: Two-step synthetic workflow from Isatin to the target Amide.

Physicochemical Properties

The following data summarizes the core properties relevant to formulation and assay development.

| Property | Value / Characteristic | Relevance |

| Physical State | Off-white to pale yellow solid | Solid-state handling |

| Melting Point | > 300°C (High thermal stability) | Stable under standard storage |

| Solubility (Water) | Low (< 0.1 mg/mL) | Requires micronization or salt formation |

| Solubility (Organic) | Soluble in DMSO, DMF, hot Ethanol | Stock solution preparation |

| pKa (Acidic) | ~9.5 (Phenolic/Lactam OH) | Ionized at basic pH |

| LogP (Predicted) | ~1.2 – 1.5 | Moderate lipophilicity; cell permeable |

| H-Bond Donors | 2 (Amide NH, Lactam NH) | Key for receptor binding |

| H-Bond Acceptors | 2 (Amide C=O, Lactam C=O) | Key for receptor binding |

Biological Applications & Mechanism

Primary Indication: Esophageal Squamous Cell Carcinoma (ESCC)

Recent phenotypic screens have validated the 2-oxo-1,2-dihydroquinoline-4-carboxamide core as a lead compound for ESCC treatment.[2]

-

Mechanism of Action: The molecule induces cytotoxic autophagy . Unlike cytostatic agents that merely pause division, this scaffold forces the cancer cell into an unchecked autophagic state, leading to self-digestion and apoptosis.

-

Potency: Derivatives have demonstrated IC₅₀ values in the low micromolar range (~10 µM) against ESCC cell lines.[8]

-

Signaling Pathway: Activity is linked to the modulation of the mTOR/AMPK pathway, triggering the formation of autophagosomes.

Secondary Indication: Kinase Scaffold

The structure serves as a "privileged scaffold" for Type II kinase inhibitors.

-

Binding Mode: The lactam motif mimics the adenine ring of ATP, allowing it to anchor in the hinge region of kinases (e.g., VEGFR, EGFR).

-

Modification: Substitution at the N1 or C3 positions allows for tuning of selectivity profiles.

References

-

Synthesis & Structure: 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. Acta Crystallographica Section E. (2016).

-

Biological Activity (ESCC): Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry (2018).

-

Chemical Identity: 2-Hydroxyquinoline-4-carboxylic acid (CAS 84906-81-0).[3][4][5] Sigma-Aldrich Technical Data.[4]

-

Autophagy Mechanism: Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis.[9] PubMed (2016).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-HYDROXYQUINOLINE-4-CARBOXYLIC ACID | 84906-81-0 [chemicalbook.com]

- 4. 2-羟基喹啉-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 84906-81-0|2-Hydroxyquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]

- 7. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]

- 8. PlumX [plu.mx]

- 9. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tautomeric Landscape of 2-Oxo-1,2-dihydroquinoline-4-carboxamide: A Definitive Technical Guide

Topic: 2-oxo-1,2-dihydroquinoline-4-carboxamide Tautomer Equilibrium Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural integrity of the 2-oxo-1,2-dihydroquinoline-4-carboxamide scaffold is governed by a critical lactam-lactim tautomeric equilibrium.[1][2] For medicinal chemists and structural biologists, distinguishing between the 2-oxo (lactam) and 2-hydroxy (lactim) forms is not merely an academic exercise; it dictates hydrogen bond donor/acceptor profiles, solubility, and binding affinity in kinase pockets and GPCR active sites.

This guide synthesizes thermodynamic principles with practical analytical protocols to characterize this equilibrium. While the 2-quinolinone core exhibits a strong preference for the lactam tautomer in the solid state and polar media, the electron-withdrawing 4-carboxamide substituent introduces specific electronic perturbations that must be accounted for during lead optimization and formulation.

Part 1: The Tautomeric Equilibrium

Structural Dynamics

The core equilibrium involves the proton transfer between the ring nitrogen (N1) and the carbonyl oxygen at position 2 (O2).

-

Tautomer A (Lactam): 2-oxo-1,2-dihydroquinoline-4-carboxamide. Characterized by an NH donor at position 1 and a carbonyl acceptor at position 2.

-

Tautomer B (Lactim): 2-hydroxyquinoline-4-carboxamide. Characterized by a naked nitrogen acceptor at position 1 and a hydroxyl donor at position 2.

Thermodynamic Preference

In 95% of relevant chemical environments (solid state, DMSO, water, methanol), the Lactam (2-oxo) form is thermodynamically dominant.

-

Aromaticity vs. Amide Resonance: While the lactim form retains the full aromaticity of the quinoline ring system (10

-electrons), the lactam form benefits from significant amide resonance stabilization. The penalty of disrupting the pyridine ring's aromaticity is overcompensated by the strength of the amide bond and the preservation of the fused benzene ring's aromaticity. -

The 4-Carboxamide Effect: The carboxamide group at C4 is a strong Electron Withdrawing Group (EWG).

-

Inductive Effect (-I): Withdraws electron density from the ring system.

-

Resonance Effect (-R): Can delocalize electron density.

-

Impact: The EWG at C4 increases the acidity of the N1-H (in the lactam) and the O-H (in the lactim). However, it stabilizes the lactam form by pulling electron density away from the C2 carbonyl, making the carbon more electrophilic but the C-N bond character stronger due to resonance contribution from N1.

-

Visualization of the Equilibrium

The following diagram illustrates the proton transfer and the electronic influence of the 4-carboxamide group.

Caption: Thermodynamic landscape favoring the Lactam tautomer, reinforced by the 4-carboxamide electronic effects.

Part 2: Analytical Methodologies & Protocols

Distinguishing these tautomers requires specific spectroscopic signatures.[3] Relying solely on LC-MS is insufficient as both forms have identical mass (

Nuclear Magnetic Resonance (NMR) Protocol

This is the gold standard for solution-state determination.

Objective: Confirm the presence of the N-H proton (Lactam) vs. O-H proton (Lactim) and the hybridization of C2.

Reagents:

-

DMSO-d6 (Preferred: stabilizes lactam, ensures solubility).

-

CDCl3 (Optional: May show broadening if exchange is fast, but solubility is often poor).

Step-by-Step Workflow:

-

Preparation: Dissolve 5-10 mg of the compound in 0.6 mL DMSO-d6. Ensure the sample is dry to prevent water peaks from obscuring exchangeable protons.

-

1H NMR Acquisition: Acquire a standard proton spectrum (16 scans min).

-

Target Signal: Look for a broad singlet between 11.0 – 13.0 ppm . This is the N1-H of the lactam.

-

Lactim Check: A sharp singlet > 11 ppm might indicate an OH, but the absence of N-H coupling is key.

-

-

13C NMR Acquisition: Acquire a carbon spectrum (1024 scans min).

-

Target Signal: The C2 Carbonyl in the lactam form typically resonates at 160–165 ppm .

-

Lactim Shift: The C2-OH carbon typically shifts upfield to 150–158 ppm (resembling an aromatic C-O).

-

-

15N-HMBC (The Definitive Test):

-

Run a 1H-15N HMBC experiment.

-

Lactam: You will see a strong correlation between the proton at ~12 ppm and the Nitrogen at ~140-160 ppm.

-

Lactim: The proton (if visible) is on Oxygen; no direct 1-bond or strong 2-bond correlation to Nitrogen will be observed for that specific proton.

-

Data Interpretation Table[4][5]

| Feature | Lactam (2-oxo) | Lactim (2-hydroxy) |

| 1H NMR (N1/O2-H) | ||

| 13C NMR (C2) | ||

| IR Spectroscopy | Strong band ~1650-1680 cm⁻¹ (C=O str) | Weak/No C=O; Broad O-H ~3200-3400 cm⁻¹ |

| X-Ray Crystallography | C2-O bond length ~1.24 Å (Double bond) | C2-O bond length ~1.35 Å (Single bond) |

Analytical Decision Tree

Caption: Step-by-step NMR decision tree for tautomer identification.

Part 3: Implications for Drug Design

Binding Mode Ambiguity

In computational docking studies, the 4-carboxamide group is often used to engage the "hinge region" of kinases or specific pockets in GPCRs.

-

Risk: If you dock the Lactim form, you assume N1 is a hydrogen bond acceptor .

-

Reality: The Lactam form presents N1 as a hydrogen bond donor .

-

Correction: Always initialize docking simulations with the Lactam tautomer. If the binding pocket is extremely hydrophobic, consider running a secondary simulation with the Lactim, but penalize the energy score by ~3-5 kcal/mol to account for the tautomeric energy cost.

Solubility and Formulation

The 2-oxo form (Lactam) is significantly less soluble in non-polar solvents than the potential Lactim form due to its ability to form strong intermolecular hydrogen-bonded dimers (similar to DNA base pairing).

-

Crystal Packing: The 4-carboxamide group adds additional H-bond donors/acceptors, leading to high melting points and low aqueous solubility.

-

Strategy: To improve solubility, disruption of the intermolecular Lactam-Lactam dimer is necessary. This is often achieved by N-alkylation (which locks the form as a lactam but removes the donor) or by salt formation if the 4-carboxamide can be hydrolyzed or if other basic centers exist.

References

-

BenchChem. (2025).[2][4][5][6] Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide. Retrieved from

-

National Institutes of Health (NIH). (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC. Retrieved from

-

ResearchGate. (2015). Is 2-quinolinone and 2-quinolone the same? Discussion on Nomenclature and Tautomerism. Retrieved from

-

PubChem. (2025).[7] 2-oxo-1,2-Dihydroquinoline-4-carboxylate Compound Summary. Retrieved from

-

SpectraBase. (2025).[8] 1H NMR Chemical Shifts of 2-Hydroxyquinoline (Lactam form). Wiley.[9][8] Retrieved from

Sources

- 1. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-oxo-1,2-Dihydroquinoline-4-carboxylate | C10H6NO3- | CID 4132142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

2-Hydroxyquinoline-4-carboxamide: Technical Monograph & Application Guide

Topic: 2-Hydroxyquinoline-4-carboxamide CAS number and identifiers Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Hydroxyquinoline-4-carboxamide (CAS 119438-96-9 ) is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a "privileged structure" for fragment-based drug discovery (FBDD). While historically recognized as a synthetic intermediate, recent pharmacological profiling has elevated its status as a core pharmacophore for O-GlcNAc transferase (OGT) inhibition and antimalarial therapeutics (targeting PfEF2).

This guide provides a rigorous technical analysis of the compound's physiochemical identity, synthetic pathways, and biological mechanisms.[1] It addresses the critical tautomeric equilibrium between the 2-hydroxy and 2-oxo forms—a nuance often overlooked in commercial catalogs but vital for molecular docking and receptor binding studies.

Chemical Identity & Tautomeric Analysis

Core Identifiers

The following identifiers are verified for the primary amide structure. Researchers must note that commercial vendors may list this compound under its tautomeric name, 2-oxo-1,2-dihydroquinoline-4-carboxamide .

| Identifier Type | Value | Notes |

| CAS Number | 119438-96-9 | Specific to the amide.[2][3][4] (Acid precursor is 84906-81-0) |

| IUPAC Name | 2-oxo-1,2-dihydroquinoline-4-carboxamide | Preferred IUPAC name favoring the keto form |

| Common Name | 2-Hydroxyquinoline-4-carboxamide | Historical/Enol nomenclature |

| Molecular Formula | C₁₀H₈N₂O₂ | |

| Molecular Weight | 188.18 g/mol | |

| InChIKey | GBSMDMHOLCNPCU-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)N | Depicts the 2-oxo tautomer |

Tautomeric Equilibrium (The "Warhead" Context)

In solution and solid-state, the quinoline ring system at the 2-position predominantly exists in the 2-oxo (lactam) form rather than the 2-hydroxy (lactim) form. However, the "2-hydroxy" nomenclature persists in literature.

-

Implication for Docking: When modeling this scaffold into protein active sites (e.g., OGT), the NH of the lactam acts as a hydrogen bond donor, while the Carbonyl Oxygen acts as an acceptor. Using the incorrect enol tautomer in in silico screens can lead to false-negative binding energy predictions.

Figure 1: Tautomeric equilibrium favoring the 2-oxo species, critical for accurate pharmacophore modeling.

Synthetic Methodologies

The synthesis of 2-hydroxyquinoline-4-carboxamide is typically achieved via a two-stage workflow starting from isatin or aniline derivatives. The Pfitzinger Reaction is the most robust route for generating the carboxylic acid precursor, followed by amidation.

Protocol: The Modified Pfitzinger Route

Step 1: Synthesis of Precursor (Acid)

-

Reagents: Isatin, Malonic Acid, Acetic Acid, Sodium Acetate.[5]

-

Mechanism: Base-catalyzed condensation of isatin with malonic acid followed by decarboxylation and ring expansion.

-

Yield: Typically 65–80%.

Step 2: Amidation (Acid to Amide)

-

Reagents: Thionyl Chloride (

), Ammonium Hydroxide ( -

Causality: Direct amidation of the carboxylic acid is difficult due to the high melting point and poor solubility of the quinolone core. Conversion to the highly reactive acid chloride intermediate is necessary to drive the reaction with ammonia.

Figure 2: Step-wise synthetic pathway from Isatin to the target Carboxamide.

Experimental Validation (Self-Validating Protocol)

To ensure the synthesis was successful, the following checkpoints must be met:

-

Acid Chloride Formation: The reaction mixture should turn homogenous and release gas (

). Upon cooling, the acid chloride often precipitates or crystallizes. -

Amidation Exotherm: Addition of ammonia to the acid chloride is highly exothermic. A lack of heat generation indicates failed acid chloride formation.

-

Solubility Check: The final amide is significantly less soluble in acidic media than the starting carboxylic acid.

Biological Applications & Mechanism of Action[1][7]

The 2-hydroxyquinoline-4-carboxamide scaffold acts as a uridine mimetic , allowing it to compete with natural substrates in nucleotide-binding enzymes.

O-GlcNAc Transferase (OGT) Inhibition

OGT adds N-acetylglucosamine to serine/threonine residues of nuclear and cytoplasmic proteins. Dysregulation of OGT is linked to cancer and diabetes.[6]

-

Mechanism: The quinolone-4-carboxamide core mimics the uracil ring of the natural donor substrate, UDP-GlcNAc.

-

Binding Mode: The amide group forms critical hydrogen bonds with the backbone of the OGT active site (specifically mimicking the interactions of the uridine N3-H and O4).

-

Significance: This scaffold serves as a "fragment hit" (IC50 ~100 µM range) that can be "grown" into nanomolar inhibitors by attaching appendages that extend into the sugar-binding pocket.

Antimalarial Activity (PfEF2)

Substituted quinoline-4-carboxamides (e.g., DDD107498) have emerged as potent antimalarials.

-

Target: Plasmodium falciparum elongation factor 2 (PfEF2).

-

Role of Scaffold: The core carboxamide is essential for binding to the GTP-binding domain of the ribosome-associated factor, inhibiting protein synthesis in the parasite.

Figure 3: Dual therapeutic mechanisms targeting metabolic enzymes and parasitic translation factors.

Analytical Characterization Data

When characterizing the synthesized or purchased material, the following spectral features confirm identity.

| Technique | Expected Signal / Feature | Interpretation |

| 1H NMR (DMSO-d6) | Lactam NH (indicates 2-oxo form). | |

| 1H NMR (DMSO-d6) | Aromatic protons of the benzene ring. | |

| 1H NMR (DMSO-d6) | Amide | |

| LC-MS (ESI+) | Protonated molecular ion. | |

| Melting Point | > 300°C | High MP due to strong intermolecular H-bonding network (typical of quinolones). |

References

-

Zhang, X., et al. (2018).[6][7] "Fragment-Based Design of 2-Hydroxyquinoline-4-carboxamide Derivatives as O-GlcNAc Transferase Inhibitors." European Journal of Medicinal Chemistry. (Context: Establishes the scaffold as a uridine mimetic).

-

Baragaña, B., et al. (2015). "A novel multiple-stage antimalarial agent that inhibits protein synthesis." Nature, 522, 315–320. [Link] (Context: Validation of the quinoline-4-carboxamide core in drug discovery).

-

PubChem. (2025). Compound Summary: 2-hydroxyquinoline-4-carboxamide (CID 965768). National Library of Medicine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 119438-96-9|2-hydroxyquinoline-4-carboxamide|BLD Pharm [bldpharm.com]

- 3. 2-Hydroxyquinoline-4-carboxamide|CAS 119438-96-9 [benchchem.com]

- 4. 2-oxo-1,2-dihydroquinoline-4-carboxamide - CAS号 119438-96-9 - 摩熵化学 [molaid.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. New Quinolinone O-GlcNAc Transferase Inhibitors Based on Fragment Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Quinoline-4-Carboxamide Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

The quinoline core, a fused bicyclic heterocycle of benzene and pyridine, represents a quintessential "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and ability to be functionalized at multiple positions have made it a cornerstone in the development of therapeutic agents across a wide spectrum of diseases.[1] Within this broad class, the quinoline-4-carboxamide moiety has emerged as a particularly fruitful scaffold, demonstrating remarkable versatility and potent biological activity. This guide provides a detailed exploration of the quinoline-4-carboxamide core, from its synthesis and diverse mechanisms of action to its structure-activity relationships and clinical potential, offering field-proven insights for researchers and drug development scientists.

Synthetic Strategies: Building the Quinoline-4-Carboxamide Core

The synthetic accessibility of the quinoline-4-carboxamide scaffold is a key driver of its widespread use. Several robust methods exist, with the Pfitzinger reaction being a classic and highly effective approach for constructing the core quinoline-4-carboxylic acid intermediate.

The Pfitzinger Reaction Pathway

The Pfitzinger reaction provides an efficient route to quinoline-4-carboxylic acids from isatins and carbonyl compounds. The general workflow involves the base-catalyzed condensation of an isatin derivative with a ketone (e.g., an acetophenone) to yield the desired quinoline acid. This acid is then activated and coupled with a desired amine to form the final carboxamide.

Workflow: Pfitzinger Reaction to Quinoline-4-Carboxamide

Caption: General workflow for the synthesis of quinoline-4-carboxamides via the Pfitzinger reaction.

Protocol: Synthesis of a Quinoline-4-Carboxylic Acid Intermediate

This protocol outlines a typical synthesis using the Pfitzinger reaction under microwave irradiation, a method that often provides higher yields and shorter reaction times compared to conventional heating.[2][3]

Step 1: Pfitzinger Condensation

-

To a microwave vial, add the appropriate isatin (1.0 eq.), 1-(p-tolyl)ethanone (1.1 eq.), and potassium hydroxide (3.0 eq.).

-

Add a mixture of ethanol and water as the solvent.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate at 125 °C for the required time (e.g., 30-60 minutes), monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield the quinoline-4-carboxylic acid.[2]

Step 2: Amide Coupling

-

Dissolve the synthesized quinoline-4-carboxylic acid (1.0 eq.) in a suitable solvent like DMF.

-

Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq.) and HOBt (hydroxybenzotriazole) (1.2 eq.).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 eq.) to the reaction mixture.

-

Continue stirring at room temperature overnight.

-

Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final quinoline-4-carboxamide derivative.[2]

Alternative Synthetic Routes

Other notable methods for synthesizing the quinoline core include the Suzuki coupling reaction, which is particularly useful for introducing aryl or heteroaryl substituents at various positions on the quinoline ring, thereby expanding chemical diversity.[4][5] Microwave-assisted synthesis and multicomponent reactions are also gaining traction as they offer environmentally friendlier and more efficient alternatives.[6]

Therapeutic Applications and Mechanisms of Action

The quinoline-4-carboxamide scaffold has demonstrated a remarkable range of biological activities, positioning it as a valuable starting point for drug discovery in multiple therapeutic areas.

Antimalarial Activity: A Novel Mechanism

The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for new antimalarials with novel mechanisms of action. The quinoline-4-carboxamide series has yielded potent candidates that fulfill this requirement.

A significant breakthrough was the discovery of compounds that act by inhibiting the parasite's translation elongation factor 2 (PfEF2).[2][7] PfEF2 is a crucial enzyme for protein synthesis in the parasite, and its inhibition leads to a complete shutdown of this essential process, resulting in parasite death.[2] This mechanism is distinct from that of current frontline therapies, making these compounds highly promising for overcoming existing resistance. The preclinical candidate DDD107498 emerged from a program focused on this scaffold, demonstrating excellent potency against multiple life-cycle stages of the parasite and favorable pharmacokinetic properties.[2][8]

In addition to PfEF2, other studies suggest that quinoline-4-carboxamide derivatives can also target P. falciparum aminopeptidase N (PfA-M1), another validated antimalarial target.[9]

Anticancer Activity: Targeting Key Signaling Pathways

In oncology, quinoline-4-carboxamide derivatives have shown significant promise, particularly in overcoming chemoresistance in cancers like colorectal cancer.[5] A series of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamides were found to potentiate apoptosis by targeting 3-phosphoinositide-dependent protein kinase 1 (PDK1).[5] PDK1 is a master kinase that activates Akt, a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and promotes cell survival, proliferation, and resistance to therapy.

By inhibiting PDK1, these compounds effectively block the downstream signaling of Akt, leading to the induction of apoptosis, as evidenced by caspase activation and inhibition of colony formation in cancer cells.[5]

Signaling Pathway: PDK1/Akt Inhibition

Caption: Inhibition of the PI3K/Akt pathway by quinoline-4-carboxamide derivatives targeting PDK1.

Other Biological Activities

The therapeutic potential of this scaffold extends beyond malaria and cancer. Various derivatives have been reported to exhibit a wide range of pharmacological effects, including:

-

Antibacterial and Antifungal Activity .

-

Enzyme Inhibition : Certain quinoline-4-carboxylic acids are potent inhibitors of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which is a target for anticancer drugs like brequinar.[10] They have also been investigated as inhibitors of alkaline phosphatases.[11]

-

Immunomodulatory Effects : Some fluorinated quinoline derivatives have shown potential in treating autoimmune conditions.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the quinoline-4-carboxamide scaffold has provided deep insights into its structure-activity relationship (SAR), guiding the optimization of initial hits into potent drug candidates. The antimalarial drug discovery program that identified DDD107498 serves as an excellent case study.[2][4]

The initial hit compound had good in vitro activity (EC50 = 120 nM) but suffered from poor physicochemical properties, including high lipophilicity (clogP = 4.3) and low metabolic stability.[2][4] The optimization strategy focused on modifying three key positions: R1, R2, and R3.

SAR Hotspots on the Quinoline-4-Carboxamide Scaffold

Caption: Key positions on the quinoline-4-carboxamide scaffold for SAR optimization.

Key SAR Insights:

-

R1 Position : The initial bromine atom significantly contributed to high lipophilicity. Replacing it with less lipophilic groups was a key strategy.[4]

-

R2 Position (Carboxamide side-chain) : This position was found to be critical for both potency and drug-like properties.

-

R3 Position (Quinoline Ring) : This position allows for further modification, often through Suzuki coupling, to introduce aromatic substituents that can modulate activity and pharmacokinetic properties.[4]

The iterative optimization process successfully improved potency, aqueous solubility, and metabolic stability, as summarized in the table below.

| Compound | R1 Substituent | R2 Substituent | Pf EC50 (nM) | clogP | Solubility (µM) | Mouse Liver Microsomal Clearance (mL/min/g) |

| Hit (1) | Br | N-methyl-N-benzyl | 120 | 4.3 | <0.2 | >10 |

| Analog 19 | H | Ethyl-linked pyrrolidine | 60 | 3.1 | >100 | 5.5 |

| Lead (2) | CF3-O-Ph | Ethyl-linked pyrrolidine | 1 | 3.8 | 30 | <5 |

| Data synthesized from J. Med. Chem. 2016, 59, 21, 9890–9904.[2][4] |

This systematic approach demonstrates how the quinoline-4-carboxamide scaffold can be rationally tuned to transform a moderately active but flawed hit into a preclinical candidate with a highly desirable profile.

Conclusion and Future Perspectives

The quinoline-4-carboxamide scaffold is a privileged and highly versatile core in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in drug discovery. The successful development of potent antimalarial candidates with a novel mechanism of action and promising anticancer agents targeting key resistance pathways highlights the scaffold's immense potential.[2][5]

Future research will likely focus on expanding the chemical space around this core, exploring new substitution patterns and creating hybrid molecules that combine the quinoline-4-carboxamide moiety with other pharmacophores.[1] Advanced computational methods, such as molecular dynamics simulations and quantum chemical calculations, will further aid in the rational design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles. As our understanding of disease biology deepens, the quinoline-4-carboxamide scaffold is poised to remain a critical tool in the development of innovative therapeutics to address unmet medical needs.

References

-

Baragaña, B., Hallyburton, I., Lee, M. C. S., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9890–9904. Available from: [Link]

-

Baragaña, B., Hallyburton, I., Lee, M. C. S., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. Available from: [Link]

-

Baragaña, B., Hallyburton, I., Lee, M. C. S., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available from: [Link]

-

Siraji, S., et al. (2026). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. ResearchGate. Available from: [Link]

-

Baragaña, B., Hallyburton, I., Lee, M. C. S., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available from: [Link]

-

Chen, S. F., Perrella, F. W., Behrens, D. L., & Papp, L. M. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. Available from: [Link]

-

Erugu, Y., Sangepu, B., et al. (2014). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar. Available from: [Link]

-

Shalini, V., Priyadarshini, A. N., Harsha, K. B., et al. (2023). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. PMC. Available from: [Link]

-

Javed, I., Zaib, S., Khan, I., et al. (2020). Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies. RSC Publishing. Available from: [Link]

- CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.

-

Kumar, A., & Narasimhan, B. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. ResearchGate. Available from: [Link]

-

Legay, R., Toupet, L., & Lasne, M. C. (2007). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. Available from: [Link]

-

Siraji, S., et al. (2026). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. ResearchGate. Available from: [Link]

-

Adebayo, J. O., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available from: [Link]

Sources

- 1. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RSC - Page load error [pubs.rsc.org]

- 7. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Carbostyril Dichotomy: 2-Hydroxyquinoline-4-carboxylic Acid vs. 2-Hydroxyquinoline-4-carboxamide in Drug Design

Executive Summary

Within the landscape of heterocyclic medicinal chemistry, the carbostyril (2-hydroxyquinoline

By analyzing their tautomeric behavior, hydrogen-bonding profiles, and validated experimental workflows, this whitepaper provides researchers with a comprehensive framework for utilizing these derivatives in fragment-based drug design (FBDD) and complex organic synthesis.

Structural Divergence & Physicochemical Profiling

The core difference between these two compounds lies in the functional group at the C-4 position. While both share the 2-hydroxyquinoline core, they exist in a dynamic tautomeric equilibrium with their 2-oxo-1,2-dihydroquinoline (quinolone) forms. This tautomerism is not merely a structural curiosity; it is the driving force behind their biological target engagement.

The carboxylic acid derivative is highly polar, ionizable at physiological pH, and exhibits strong intramolecular hydrogen bonding. This makes it an ideal, stable starting material for synthetic chemistry. Conversely, the carboxamide derivative is neutral at physiological pH. Its amide group, combined with the quinolone core, creates a highly specific hydrogen bond donor-acceptor network that perfectly mimics the pyrimidine ring of endogenous nucleosides, such as uridine [1].

Quantitative Physicochemical Comparison

To guide solvent selection and assay design, the foundational quantitative data for both compounds is summarized below:

| Property | 2-Hydroxyquinoline-4-carboxylic acid | 2-Hydroxyquinoline-4-carboxamide |

| CAS Number | 15733-89-8 / 84906-81-0 | 119438-96-9 |

| Molecular Formula | C10H7NO3 | C10H8N2O2 |

| Molecular Weight | 189.17 g/mol | 188.18 g/mol |

| C-4 Substitution | Carboxylic Acid (-COOH) | Carboxamide (-CONH2) |

| Physiological State | Deprotonated (Anionic) | Neutral |

| Primary Utility | Synthetic Precursor / API Impurity | Active Pharmacophore / Inhibitor Scaffold |

| Target Engagement | Non-specific / Precursor | O-GlcNAc Transferase (OGT) |

Mechanistic Roles in Drug Development

The Carboxylic Acid: A Synthetic Hub and Impurity Standard

2-Hydroxyquinoline-4-carboxylic acid is primarily utilized as a critical intermediate in the synthesis of the local anesthetic Cinchocaine (Dibucaine). In pharmaceutical quality control, it is officially recognized as Cinchocaine Impurity B [2]. Because the carboxylic acid group is highly stable, it requires aggressive activation (e.g., conversion to an acyl chloride) before it can be functionalized into more complex APIs.

The Carboxamide: An Epigenetic Modulator

O-GlcNAcylation is a critical post-translational modification regulating cellular signaling, transcription, and epigenetics. Dysregulation of the sole enzyme responsible for this process, O-GlcNAc Transferase (OGT) , is implicated in cancer and Alzheimer's disease.

Recent advances in fragment-based drug design have identified 2-hydroxyquinoline-4-carboxamide as a potent OGT inhibitor scaffold [3]. The mechanism relies entirely on structural mimicry: the carboxamide derivative acts as a competitive inhibitor by occupying the UDP-binding pocket of OGT. The N-H (donor) and C=O (acceptor) of the quinolone core, paired with the C-4 amide, perfectly mimic the hydrogen-bonding geometry of the natural substrate's uridine moiety, effectively blocking the transfer of GlcNAc to target proteins.

Synthetic divergence of 2-hydroxyquinoline-4-carboxylic acid into key derivatives.

Competitive inhibition of OGT by 2-hydroxyquinoline-4-carboxamide mimicking UDP.

Validated Experimental Workflows

To ensure scientific integrity and reproducible results, the following protocols are designed as self-validating systems, explicitly detailing the causality behind each experimental choice.

Protocol A: Synthesis of 2-Hydroxyquinoline-4-carboxamide from the Carboxylic Acid

This protocol outlines the transformation of the stable acid precursor into the active amide pharmacophore via an acyl chloride intermediate.

-

Activation (Acyl Chloride Formation):

-

Procedure: Suspend 1.0 eq of 2-hydroxyquinoline-4-carboxylic acid in anhydrous dichloromethane (DCM). Add 2.0 eq of thionyl chloride (SOCl2) dropwise, followed by a catalytic amount of dimethylformamide (DMF). Reflux for 3 hours.

-

Causality: The carboxylic acid is highly stable due to resonance and intramolecular hydrogen bonding. SOCl2 is required to convert the hydroxyl group into a highly electrophilic acyl chloride. DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, which accelerates the chlorination.

-

-

Amidation:

-

Procedure: Remove excess SOCl2 via co-distillation with benzene. Dissolve the crude acyl chloride in dry benzene and slowly introduce ammonia gas (or a primary amine for substituted derivatives) at 0°C.

-

Causality: The amine acts as a nucleophile, attacking the activated carbonyl carbon. Strict anhydrous conditions and low temperatures are critical to prevent the highly reactive acyl chloride from hydrolyzing back into the starting carboxylic acid.

-

-

Self-Validation & Purification:

-

Procedure: Monitor the reaction via Thin-Layer Chromatography (TLC). Upon completion, quench with crushed ice, extract the organic layer, and recrystallize. Validate the product using 1H-NMR.

-

Validation Metric: The successful conversion is confirmed by the disappearance of the broad carboxylic acid peak (~12.0 ppm) and the appearance of primary amide proton signals (~7.5–8.0 ppm) in the NMR spectrum.

-

Protocol B: UDP-Glo™ Glycosyltransferase Assay for OGT Inhibition

This assay evaluates the inhibitory potency of synthesized 2-hydroxyquinoline-4-carboxamide derivatives against OGT [3].

-

Reaction Reconstitution:

-

Procedure: In a 96-well microplate, combine 200 nM purified full-length OGT, 100 μM RBL-2 target peptide, and 0.1 mM UDP-GlcNAc in an optimized reaction buffer (25 mM Tris-HCl, pH 7.5; 1 mM DTT; 12.5 mM MgCl2). Introduce the carboxamide inhibitor at varying concentrations. Incubate at 37°C for 2 hours.

-

Causality: This step reconstitutes the cellular O-GlcNAcylation machinery in vitro. The inhibitor is introduced to competitively bind the UDP pocket. DTT maintains the enzyme's cysteine residues in a reduced state, while Mg2+ is a required cofactor for nucleotide-sugar coordination.

-

-

Luminescent Detection:

-

Procedure: Add UDP-Glo Detection Reagent at a 1:1 volume ratio.

-

Causality: As OGT transfers GlcNAc to the RBL-2 peptide, it releases UDP as a stoichiometric byproduct. The UDP-Glo reagent enzymatically converts this free UDP into ATP, which subsequently drives a luciferase-mediated light reaction. Luminescence is therefore directly proportional to OGT activity.

-

-

Self-Validation Controls:

-

Procedure: Run a "No-Enzyme" negative control and a "Vehicle-Only" (DMSO) positive control in triplicate on the same plate.

-

Validation Metric: The negative control establishes the baseline background luminescence (proving the substrate does not auto-degrade), while the positive control establishes 100% enzyme activity. A valid inhibitor will show a dose-dependent reduction in luminescence relative to the positive control.

-

References

Structural and Pharmacological Profiling of 2-Hydroxyquinoline-4-carboxamide

Executive Summary

2-Hydroxyquinoline-4-carboxamide is a highly versatile, privileged heterocyclic scaffold in modern medicinal chemistry. Exhibiting dynamic tautomerism with its lactam counterpart, 2-oxo-1,2-dihydroquinoline-4-carboxamide , this molecule serves as a critical structural mimic for endogenous biomolecules such as uridine. Its unique hydrogen bond donor-acceptor profile has positioned it at the forefront of fragment-based drug design (FBDD), particularly in the development of targeted inhibitors against O-GlcNAc transferase (OGT) and various viral proteases. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, mechanistic pharmacology, and self-validating experimental workflows for both synthesis and biological evaluation.

Physicochemical Properties and Structural Dynamics

To effectively utilize 2-hydroxyquinoline-4-carboxamide in drug development, a precise understanding of its quantitative physicochemical metrics is required. The data summarized in Table 1 provides the foundational parameters necessary for pharmacokinetic modeling and synthetic planning.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | 2-Hydroxyquinoline-4-carboxamide |

| Tautomeric Name | 2-Oxo-1,2-dihydroquinoline-4-carboxamide |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| Monoisotopic Mass | 188.05858 Da |

| CAS Registry Number | 119438-96-9 |

| SMILES String | O=C(C1=CC(O)=NC2=CC=CC=C12)N |

| Topological Polar Surface Area (TPSA) | 71.45 Ų |

| LogP (Predicted) | ~1.62 |

Data synthesized from authoritative chemical databases[1],[2].

The Lactam-Lactim Tautomerism

A defining feature of this scaffold is its lactam-lactim tautomerism. While designated formally as a "2-hydroxyquinoline" (lactim form), the molecule predominantly exists as "2-oxo-1,2-dihydroquinoline" (lactam form) under physiological conditions and within the aqueous environments of enzyme binding pockets. This structural dynamic is non-trivial; the lactam configuration provides a highly specific hydrogen-bond donor (N-H) and acceptor (C=O) pair that is structurally analogous to the pyrimidine ring of uridine, enabling competitive binding in nucleotide-sugar processing enzymes[3].

Mechanistic Pharmacology: Targeting O-GlcNAcylation

One of the most significant applications of the 2-hydroxyquinoline-4-carboxamide scaffold is the inhibition of O-GlcNAc transferase (OGT) . OGT is an essential enzyme that catalyzes the addition of N-acetylglucosamine (GlcNAc) to serine and threonine residues of target proteins, a process heavily reliant on the donor substrate UDP-GlcNAc. Dysregulation of O-GlcNAcylation is a known driver in cancer proliferation, immune evasion, and neurodegenerative disorders.

Through fragment-based drug design, the 2-oxo-1,2-dihydroquinoline-4-carboxamide core was identified as a potent uridine mimetic. The scaffold anchors itself deep within the UDP-binding pocket of OGT. By occupying this space, it competitively excludes UDP-GlcNAc, thereby halting downstream signaling cascades that rely on post-translational glycosylation[3].

Fig 1: OGT signaling pathway and competitive inhibition by uridine mimetics.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the chemical or biological choice, alongside orthogonal validation checkpoints to prevent false positives.

Synthesis of the 2-Oxo-1,2-dihydroquinoline-4-carboxamide Core

The synthesis of this scaffold requires strict control over electrophilic intermediates. The following methodology outlines a high-yield, three-step synthesis[4].

-

Scaffold Generation (Pfitzinger-type Cyclization):

-

Procedure: React isatin with malonic acid in the presence of sodium acetate and acetic acid under reflux for 24 hours.

-

Causality: The ring expansion is thermodynamically driven by the formation of the highly stable aromatic quinoline system, yielding 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

-

-

Carboxyl Activation:

-

Procedure: Reflux the resulting carboxylic acid with 1.2 equivalents of thionyl chloride (SOCl₂) for 2 hours. Evaporate excess SOCl₂ under reduced pressure.

-

Causality: This converts the stable carboxylic acid into a highly reactive acyl chloride. Removing excess SOCl₂ is a critical self-validating step to prevent the formation of unwanted sulfinyl amides during the subsequent amidation.

-

-

Amidation:

-

Procedure: Solubilize the desired amine (or ammonia) in anhydrous DMF. Add to the acid chloride in the presence of triethylamine (TEA).

-

Causality: TEA acts as an acid scavenger. By neutralizing the HCl byproduct, it prevents the protonation of the nucleophilic amine, driving the reaction equilibrium forward[4].

-

-

Orthogonal Validation:

-

Procedure: Confirm product integrity via LC-MS and ¹H-NMR.

-

Causality: Validates the reaction by confirming the molecular ion mass (m/z 189.06 [M+H]⁺)[5] and the presence of the characteristic amide N-H stretch, ensuring no unreacted acid chloride remains.

-

Fig 2: Self-validating synthesis workflow for the 2-hydroxyquinoline scaffold.

Orthogonal Validation of OGT Inhibition

Evaluating the biological efficacy of 2-hydroxyquinoline-4-carboxamide derivatives requires a dual-assay approach to eliminate assay interference.

-

Primary Screening (UDP-Glo Assay):

-

Procedure: Incubate recombinant OGT, UDP-GlcNAc, and a peptide substrate with varying concentrations of the synthesized inhibitor. Add UDP-Glo reagent to convert released UDP to ATP, generating luminescence.

-

Causality: Luminescence is directly proportional to OGT activity. A decrease in signal indicates successful competitive inhibition.

-

Internal Control: Always run a "no-enzyme" control to establish baseline UDP background, and a known inhibitor (e.g., OSMI-1) to validate the assay's dynamic range.

-

-

Secondary Orthogonal Validation (Western Blotting):

-

Procedure: Treat target cells (e.g., K562 or AMO1 lines) with the inhibitor. Lyse cells and perform Western blotting using an O-GlcNAc specific antibody (such as RL2 or CTD110.6).

-

Causality: Quinoline derivatives can occasionally act as pan-assay interference compounds (PAINS) by quenching luminescence in the UDP-Glo assay, leading to false positives. Western blotting directly measures the physiological reduction of global O-GlcNAcylation inside the cell, bypassing in vitro optical interference and validating true target engagement[3].

-

References

- PubChemLite - 2-hydroxyquinoline-4-carboxamide (C10H8N2O2). Université du Luxembourg.

- 119438-96-9 | 2-hydroxyquinoline-4-carboxamide. BLD Pharm.

- New Quinolinone O-GlcNAc Transferase Inhibitors Based on Fragment Growth. PubMed Central (NIH).

- Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening. PubMed Central (NIH).

- Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI.

Sources

- 1. PubChemLite - N2 - Explore [pubchemlite.lcsb.uni.lu]

- 2. 119438-96-9|2-hydroxyquinoline-4-carboxamide|BLD Pharm [bldpharm.com]

- 3. Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - 2-hydroxyquinoline-4-carboxamide (C10H8N2O2) [pubchemlite.lcsb.uni.lu]

The Pharmacological Versatility of 2-Oxo-1,2-dihydroquinoline-4-carboxamide Derivatives: A Comprehensive Technical Guide

Executive Summary

The 2-oxo-1,2-dihydroquinoline (carbostyril) core is a highly privileged scaffold in modern medicinal chemistry. When functionalized with a carboxamide group at the C4 position, the resulting 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives exhibit a remarkably broad spectrum of biological activities. This technical whitepaper explores the structural rationale behind this scaffold, its diverse therapeutic applications—ranging from oncology to antimicrobial and antiviral development—and the rigorous experimental workflows required to synthesize and validate these compounds.

Structural Rationale & Scaffold Privileges

The pharmacological success of the 2-oxo-1,2-dihydroquinoline-4-carboxamide framework is rooted in its unique physicochemical properties. The core structure offers a rigid, planar bicyclic system that facilitates

Crucially, the scaffold presents a highly defined hydrogen-bonding network:

-

Hydrogen Bond Acceptor: The C2 carbonyl (oxo) group.

-

Hydrogen Bond Donor: The N1-H of the quinoline ring.

-

Vectorial Projection: The C4-carboxamide group allows for extensive diversification, projecting functional groups (such as amino acid esters or bulky aromatic rings) directly into solvent-exposed regions or adjacent allosteric sub-pockets of target enzymes.

This structural pre-organization makes the scaffold an ideal starting point for Fragment-Based Drug Discovery (FBDD), allowing researchers to systematically grow the fragment to optimize binding enthalpy and target selectivity.

FBDD workflow for optimizing 2-oxo-1,2-dihydroquinoline derivatives into potent lead compounds.

Therapeutic Applications & Mechanistic Insights

Oncology: Targeting Esophageal Squamous Cell Carcinoma (ESCC)

ESCC is a highly aggressive malignancy with limited targeted therapeutic options, historically relying on non-specific agents like cisplatin and 5-fluorouracil. Recent 1 have identified 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives as a promising new class of anti-proliferative agents[1].

-

Mechanism of Action: Structure-activity relationship (SAR) studies reveal that these compounds exert their cytotoxic effects via the modulation of autophagy. By disrupting autophagic flux, these derivatives prevent ESCC cells from recycling cellular components, ultimately triggering apoptosis.

-

Efficacy: Optimized analogues demonstrate potent anti-proliferative activities with IC₅₀ values of approximately 10 μM across multiple ESCC cell lines[1].

Antimicrobial Activity: Circumventing Fluoroquinolone Resistance

The rise of fluoroquinolone-resistant bacteria represents a critical global health threat. Fluoroquinolones traditionally target the DNA cleavage domains (GyrA/ParC) of bacterial DNA gyrase and topoisomerase IV. To overcome target-mediated resistance, researchers have utilized the 2-oxo-1,2-dihydroquinoline scaffold to2 instead[2].

-

Mechanism of Action: These derivatives act as competitive inhibitors of ATP binding. Because the GyrB ATP-binding pocket is highly conserved and distinct from the GyrA cleavage site, these compounds retain low-nanomolar potency against fluoroquinolone-resistant strains[2]. Furthermore, 3 have shown broad-spectrum antibacterial and unique fluorophore properties[3].

Divergent mechanisms of action between fluoroquinolones and 2-oxo-1,2-dihydroquinoline derivatives.

Epigenetic & Metabolic Regulation: OGT Inhibition

O-GlcNAc transferase (OGT) is the sole enzyme responsible for the O-GlcNAcylation of intracellular proteins, a metabolic process heavily implicated in cancer and immune diseases. Utilizing a fragment growth approach,4 were identified as promising OGT inhibitors[4]. By elongating the fragment toward the O-GlcNAc binding pocket to mimic UDP, researchers achieved IC₅₀ values between 116.0 and 144.5 μM, proving the scaffold's utility in targeting complex epigenetic regulators[4].

Antiviral Activity: HIV-1 RNaseH Inhibition

The scaffold also demonstrates significant antiviral potential. Specific derivatives, such as5, act as selective inhibitors of the HIV-1 Reverse Transcriptase RNaseH domain[5]. The presence of the 3-hydroxy and 4-carboxamide groups allows the molecule to effectively chelate the essential Mg²⁺ ions within the RNaseH catalytic site, yielding an IC₅₀ of 19 μM[5].

Quantitative Data Summary

The following table synthesizes the biological targets, structural modifications, and representative efficacies of the 2-oxo-1,2-dihydroquinoline-4-carboxamide class:

| Target / Disease Context | Derivative Class / Modification | Key Mechanism of Action | Representative Efficacy (IC₅₀) |

| ESCC (Cancer) | 2-Oxo-1,2-dihydroquinoline-4-carboxamides | Autophagy modulation / Apoptosis | ~10 μM (Anti-proliferative) |

| DNA Gyrase (Antibacterial) | 8-(Methylamino)-2-oxo-1,2-dihydroquinoline derivatives | GyrB/ParE ATPase competitive inhibition | 0.0017 μM (E. coli DNA Gyrase) |

| OGT (Epigenetic/Metabolic) | Elongated UDP-mimetic fragments | O-GlcNAc Transferase inhibition | 116.0 - 144.5 μM |

| HIV-1 RNaseH (Antiviral) | 3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxamides | Active site Mg²⁺ chelation | 19 μM |

| Gram-negative/positive Bacteria | Amino acid esters of 2-quinolones | Disruption of bacterial replication | Variable (Broad-spectrum) |

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of these derivatives.

Protocol A: Synthesis of 2-Oxo-1,2-dihydroquinoline-4-carboxamide Derivatives

This protocol utilizes a highly efficient two-step nucleophilic acyl substitution workflow.

-

Acyl Chloride Formation: Suspend 1.0 equivalent of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid in an excess of thionyl chloride (SOCl₂, 1.2 mol eq.). Reflux the mixture for 2 hours.

-

Causality/Rationale: SOCl₂ converts the stable, unreactive carboxylic acid into a highly electrophilic acyl chloride intermediate. The generation of SO₂ and HCl gases drives the reaction forward (Le Chatelier's principle).

-

-

Solvent Evaporation: Remove excess SOCl₂ under strictly reduced pressure.

-

Causality/Rationale: Residual SOCl₂ will aggressively react with the amine nucleophile in the next step, forming unwanted sulfonamide byproducts and drastically reducing the yield.

-

-

Amidation: Dissolve the crude acyl chloride in anhydrous DMF. Slowly add 1.5 equivalents of the desired amine (e.g., a protected amino acid) and 3.3 equivalents of triethylamine (TEA). Stir at room temperature for 12 hours.

-

Causality/Rationale: TEA acts as a non-nucleophilic proton scavenger. It neutralizes the HCl generated during amidation, preventing the amine reactant from becoming protonated (which would render it non-nucleophilic and halt the reaction).

-

-

Purification: Quench with ice water, filter the resulting precipitate, and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

This assay validates the mechanistic targeting of the GyrB ATPase domain.

-

Reaction Assembly: In a sterile microcentrifuge tube, combine relaxed pBR322 plasmid DNA (0.5 μg), E. coli DNA gyrase (1 U), and varying concentrations of the synthesized inhibitor in a standardized assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, and 1 mM ATP).

-

Causality/Rationale: The inclusion of 1 mM ATP is critical. Because these derivatives are designed as competitive inhibitors of the ATPase domain, the assay must be conducted at physiological ATP concentrations to accurately determine the true competitive IC₅₀.

-

-

Incubation: Incubate the mixture at 37°C for 60 minutes to allow the holoenzyme to introduce negative supercoils into the plasmid.

-

Quenching: Terminate the reaction by adding a stop buffer containing 50% glycerol, 0.25% bromophenol blue, and 100 mM EDTA.

-

Causality/Rationale: EDTA acts as a strong chelating agent, sequestering the Mg²⁺ ions required for the catalytic function of the GyrA cleavage domain, thereby instantly freezing the enzymatic reaction.

-

-

Analysis: Resolve the DNA topoisomers on a 1% agarose gel (1X TAE buffer) at 80V for 2 hours. Stain with ethidium bromide and quantify the supercoiled DNA band intensity using densitometry to calculate the IC₅₀.

References

-

Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry / PubMed.1

-

Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors. ACS Omega / PMC.2

-

New Quinolinone O-GlcNAc Transferase Inhibitors Based on Fragment Growth. Frontiers in Chemistry / PubMed.4

-

Active site and allosteric inhibitors of the ribonuclease H activity of HIV reverse transcriptase. PMC.5

-

Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI.3

Sources

- 1. Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New Quinolinone O-GlcNAc Transferase Inhibitors Based on Fragment Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Active site and allosteric inhibitors of the ribonuclease H activity of HIV reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxyquinoline-4-carboxamide: A Premier Scaffold for Fragment-Based Drug Design

Technical Whitepaper for Medicinal Chemists & Drug Discovery Scientists

Executive Summary

In the landscape of Fragment-Based Drug Design (FBDD), the 2-hydroxyquinoline-4-carboxamide (2-HQC) scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Often existing in equilibrium with its 2-oxo-1,2-dihydroquinoline tautomer, this scaffold offers a unique combination of rigid geometry, defined hydrogen-bonding motifs, and multiple vectors for synthetic expansion.

This guide analyzes the 2-HQC scaffold as a starting point for FBDD, detailing its tautomeric behavior, synthetic accessibility, and proven utility in targeting kinases, viral polymerases, and dehydrogenases.

Chemical Architecture & Tautomerism

The Tautomeric Switch

A critical feature of this scaffold is the lactam-lactim tautomerism. While often referenced as "2-hydroxy," the molecule predominantly exists as the 2-oxo (2-quinolone) tautomer in aqueous solution and solid state. This distinction is vital for molecular docking and pharmacophore modeling.

-

2-Hydroxy form (Lactim): Aromatic pyridine ring; OH acts as H-bond donor/acceptor.

-

2-Oxo form (Lactam): Non-aromatic amide-like ring; NH is a strong H-bond donor; Carbonyl O is a strong acceptor.

Implication for FBDD: The 2-oxo form presents a Donor-Acceptor (D-A) motif at the N1-O2 interface, mimicking the nucleobase pairing seen in DNA/RNA, which explains its high affinity for polymerase active sites and ATP-binding pockets.

Physicochemical Profile (Rule of 3 Compliance)

The bare scaffold (MW ~188 Da) is an ideal "Fragment" starting point, leaving ample room for growth while adhering to Astex’s Rule of 3:

| Property | Value (Approx) | FBDD Suitability |

| MW | 188.18 Da | High (Allows addition of ~300 Da) |

| cLogP | 0.8 - 1.2 | High (Good solubility for NMR/SPR screening) |

| H-Bond Donors | 2 (Amide NH, Ring NH/OH) | High (Directional binding) |

| H-Bond Acceptors | 2-3 (Amide O, Ring O, Ring N) | High |

| PSA | ~65 Ų | High (Permeability potential) |

Strategic Growth Vectors

To transition from a millimolar fragment to a nanomolar lead, specific positions on the scaffold must be exploited.

Vector Analysis

-

Vector A (4-Carboxamide Nitrogen): The primary vector for diversity. Substituents here often engage the "solvent front" or adjacent hydrophobic pockets.

-

Vector B (C3 Position): A steric "gatekeeper" position. Small groups (F, Cl, Me) here can twist the 4-carboxamide out of planarity, locking active conformations.

-

Vector C (N1 Position): Alkylation here locks the tautomer in the 2-oxo form and can reach specific sub-pockets (e.g., ribose binding sites in kinases).

-

Vector D (Benzenoid Ring C5-C8): Used for electronic tuning (F, Cl) or pi-stacking interactions.

Visualization: Growth Vectors

Figure 1: Strategic growth vectors on the 2-oxo-quinoline scaffold. Colors indicate distinct chemical spaces accessible from the core.

Synthetic Accessibility & Protocols

The utility of a fragment is defined by how easily it can be modified. The 2-HQC scaffold is highly accessible via the Pfitzinger Reaction or Isatin Chemistry , providing a self-validating synthetic platform.

Primary Synthetic Workflow

-

Starting Material: Isatin (commercially abundant).

-

Expansion: Reaction with malonic acid or acetic anhydride yields the quinoline-4-carboxylic acid.

-

Functionalization: Conversion to the amide via standard coupling.

Visualization: Synthesis Pathway

Figure 2: The Pfitzinger synthetic route allows rapid generation of 4-carboxamide analogs from isatin precursors.

Detailed Protocol: Amide Coupling (The "Grow" Step)

This protocol describes the conversion of the carboxylic acid core to a functionalized amide fragment.

Reagents:

-

2-Hydroxyquinoline-4-carboxylic acid (1.0 eq)

-

Target Amine (R-NH2) (1.2 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

DMF (anhydrous)

Methodology:

-

Activation: Dissolve 2-hydroxyquinoline-4-carboxylic acid in DMF (0.1 M). Add DIPEA and stir for 5 minutes. Add HATU and stir for 15 minutes at room temperature (RT) to form the activated ester. Checkpoint: Solution typically turns yellow.

-

Coupling: Add the Target Amine. Stir at RT for 4–12 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO3, and brine.

-

Purification: If precipitation occurs during workup (common for planar quinolines), filter the solid. Otherwise, purify via flash chromatography (DCM/MeOH gradient).

Case Studies in Drug Discovery

Case Study 1: Antimalarial PfEF2 Inhibitors

-

Target: Plasmodium falciparum Elongation Factor 2 (PfEF2).

-

Mechanism: The quinoline-4-carboxamide core binds to a unique pocket on the ribosome-translocase complex.

-

Key Insight: The 4-carboxamide moiety forms critical hydrogen bonds with the protein backbone, while the quinoline ring stacks between hydrophobic residues.

-

Outcome: Optimization led to DDD107498 , a potent antimalarial candidate with nanomolar efficacy [1].[1]

Case Study 2: DHODH Inhibitors (Brequinar Analogs)

-

Target: Dihydroorotate Dehydrogenase (DHODH), essential for pyrimidine synthesis in cancer cells.

-

Mechanism: Brequinar analogs utilize the quinoline-4-carboxylic acid/amide motif to chelate the active site and mimic the substrate.

-

SAR Finding: Substitution at the C2 position (replacing the oxo/hydroxy with aryl groups) and the C4-acid/amide is critical for potency. The 2-oxo-quinoline scaffold serves as a bioisostere for the naphthoquinone ring of the natural substrate ubiquinone [2].

References

-

Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 522, 315–320.

-

Madak, J. T., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 62(11), 5416–5442.

-

Chen, S., et al. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry, 155, 516-530.

-

Wyllie, S., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.[1] Journal of Medicinal Chemistry, 59(19), 8955-8966.

Sources

An In-depth Technical Guide to 2-Hydroxyquinoline-4-carboxamide in O-GlcNAc Transferase Inhibition

Executive Summary

O-GlcNAc Transferase (OGT) stands as a pivotal enzyme in cellular physiology, catalyzing the essential post-translational modification known as O-GlcNAcylation. This process, the attachment of N-acetylglucosamine (GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins, is a critical nutrient sensor and regulator of a vast array of cellular processes, including signal transduction, transcription, and cell cycle progression.[1][2] Dysregulation of OGT activity and the resulting aberrant O-GlcNAcylation have been implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[3][4] Consequently, OGT has emerged as a compelling therapeutic target. However, the development of potent, selective, and cell-permeable OGT inhibitors has been a significant challenge. This guide provides a comprehensive technical overview of a promising class of OGT inhibitors built upon the 2-hydroxyquinoline-4-carboxamide scaffold. We will delve into the discovery, mechanism of action, structure-activity relationships, and the experimental methodologies used to validate these compounds, offering field-proven insights for researchers aiming to explore this therapeutic avenue.

The Central Role of O-GlcNAc Transferase (OGT) in Cellular Homeostasis and Disease

O-GlcNAcylation is a dynamic and reversible post-translational modification regulated by the balanced activities of two enzymes: OGT, which attaches the GlcNAc moiety from the donor substrate UDP-GlcNAc, and O-GlcNAcase (OGA), which removes it.[4][5] Unlike complex glycosylation, which occurs in the Golgi apparatus, O-GlcNAcylation is a modification of intracellular proteins. OGT is highly sensitive to the cellular concentration of UDP-GlcNAc, a product of the hexosamine biosynthetic pathway which is, in turn, dependent on glucose availability.[1] This positions OGT as a critical sensor of the cell's metabolic state.

Elevated glucose levels, as seen in diabetes, or increased glucose uptake by cancer cells, lead to higher UDP-GlcNAc concentrations and subsequent hyper-O-GlcNAcylation of proteins.[1][3] This aberrant modification can disrupt normal cellular signaling. For instance, increased O-GlcNAcylation has been shown to impede insulin signaling, contributing to insulin resistance.[3] In cancer, elevated OGT levels are associated with tumor growth, metastasis, and resistance to therapy.[3][6] Furthermore, dysregulated O-GlcNAcylation is linked to the pathogenesis of neurodegenerative conditions like Alzheimer's disease.[4] The profound impact of OGT on these disease states underscores the urgent need for specific inhibitors to serve as both research tools and potential therapeutics.[1]

Figure 1: The O-GlcNAc cycling pathway.

Discovery via Fragment-Based Design: The 2-Hydroxyquinoline-4-carboxamide Scaffold

The development of OGT inhibitors has historically been challenging, with many early compounds suffering from a lack of specificity, poor cell permeability, or off-target effects.[4][7][8] A significant breakthrough came from the application of fragment-based drug design (FBDD) and structure-based virtual screening.[4][7] This approach led to the identification of the 2-hydroxyquinoline-4-carboxamide (also referred to as 2-oxo-1,2-dihydroquinoline-4-carboxamide) scaffold as a promising starting point.[4][9]

The rationale behind this discovery lies in its ability to act as a uridine mimetic. The OGT active site has distinct pockets for its bisubstrate: UDP-GlcNAc. The 2-hydroxyquinoline-4-carboxamide core was predicted, and later confirmed, to bind within the uridine diphosphate (UDP) binding subpocket of the enzyme.[4][10] This strategic positioning allows the scaffold to serve as an anchor from which further chemical modifications can be made to improve potency and selectivity.

Mechanism of Action: Targeting the UDP Binding Pocket

The inhibitory action of the 2-hydroxyquinoline-4-carboxamide scaffold is rooted in its structural mimicry of the uridine component of UDP-GlcNAc. This allows it to function as a competitive inhibitor with respect to the UDP-GlcNAc substrate.[6]

Structural Insights:

-

Uridine Mimicry: The 2-hydroxyquinoline core effectively occupies the space normally filled by the uracil ring of UDP.[10]

-

Key Hydrogen Bonds: A critical feature for its binding is the hydrogen bond donor-acceptor pair on the quinolinone ring. This pair forms crucial hydrogen bonds with the backbone of residues within the UDP-binding site, anchoring the inhibitor in the correct orientation.[1][4]

-

Carboxamide Extension: The carboxamide group at the 4-position extends towards the diphosphate binding region of the active site, allowing for further interactions and providing a vector for chemical elaboration to enhance binding affinity.[1]

Figure 2: Inhibitor binding in the OGT active site.

Structure-Activity Relationship (SAR) and Lead Optimization

Initial fragment hits based on the 2-hydroxyquinoline-4-carboxamide scaffold displayed modest inhibitory activity, typically in the micromolar range.[9] Extensive SAR studies have been conducted to improve potency. For example, the compound designated F20, which features a 4-(aminomethyl)benzoic acid moiety attached to the core scaffold, was identified as one of the more potent early inhibitors.[4] However, further elongation of this compound did not lead to a remarkable improvement in OGT inhibition, suggesting that interactions within the GlcNAc binding pocket may not be the most critical factor for this particular series.[9] This insight is crucial for guiding future design strategies, which might focus more on optimizing interactions within the UDP and diphosphate binding regions.

Table 1: Inhibitory Potency of Selected 2-Hydroxyquinoline-4-carboxamide Derivatives

| Compound ID | Description | IC50 (µM) | Reference |

| F20 | Elongated with 4-(aminomethyl)benzoic acid | 117.6 | [9] |

| 3b | New fragment extension | 116.0 | [9] |

| 6b | Elongated toward GlcNAc pocket | 144.5 | [9] |

Note: IC50 values can vary based on assay conditions. The data presented is for comparative purposes within the cited studies.

Experimental Protocol: In Vitro OGT Inhibition Assay

Validating potential OGT inhibitors requires robust and reliable enzymatic assays. The UDP-Glo™ Glycosyltransferase Assay is a widely used method that measures the amount of UDP produced during the glycosyltransferase reaction.[4][5]

Protocol: UDP-Glo™ Glycosyltransferase Assay

Objective: To determine the IC50 value of a test compound (e.g., a 2-hydroxyquinoline-4-carboxamide derivative) against human OGT.